![molecular formula C12H12FN3 B7578428 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline](/img/structure/B7578428.png)
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline
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Overview
Description
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline, also known as FPEA, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is a heterocyclic aromatic amine that contains a pyrazine ring and a fluorine atom on the phenyl ring.
Scientific Research Applications
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline has been shown to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline is not fully understood. However, studies have shown that it binds to specific receptors and enzymes, leading to the inhibition of their activity. 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline has been shown to inhibit the activity of several kinases and phosphatases, which are involved in various cellular pathways.
Biochemical and Physiological Effects:
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline has also been shown to inhibit the activity of several inflammatory mediators, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline is its potent inhibitory activity against several enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various cellular pathways. However, one of the limitations of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline is its potential toxicity. Further studies are needed to determine the safety and toxicity of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline.
Future Directions
There are several future directions for the study of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline. One area of research is in the development of new drugs based on 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline. Another area of research is in the study of the mechanism of action of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline. Further studies are needed to determine the safety and toxicity of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline. Additionally, 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline could be used as a tool to study the role of specific enzymes and receptors in various cellular pathways.
Synthesis Methods
The synthesis of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline involves the reaction of 4-fluoroaniline with 2-bromoethylpyrazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline. This method has been optimized to produce high yields of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline with excellent purity.
properties
IUPAC Name |
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-9(12-8-14-6-7-15-12)16-11-4-2-10(13)3-5-11/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUQVFNDXVLXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline |
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